molecular formula C10H16F7NO3 B12554635 1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL CAS No. 189160-58-5

1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL

Cat. No.: B12554635
CAS No.: 189160-58-5
M. Wt: 331.23 g/mol
InChI Key: SLUCZPNDVUNDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, featuring both hydroxyl and amino groups, along with multiple fluorine atoms, makes it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL typically involves the reaction of heptafluorohexan-2-OL with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to maintain consistent quality and efficiency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its applications in sensitive fields like pharmaceuticals and electronics .

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various fluorinated alcohols, amines, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and amino groups facilitate binding to these targets, while the fluorine atoms enhance its stability and reactivity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL stands out due to its multiple fluorine atoms, which impart unique chemical properties such as increased stability, reactivity, and resistance to degradation. These features make it particularly valuable in applications requiring high-performance materials and precise biochemical interactions .

Properties

CAS No.

189160-58-5

Molecular Formula

C10H16F7NO3

Molecular Weight

331.23 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-ol

InChI

InChI=1S/C10H16F7NO3/c11-8(12,9(13,14)10(15,16)17)5-7(21)6-18(1-3-19)2-4-20/h7,19-21H,1-6H2

InChI Key

SLUCZPNDVUNDLK-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CC(CC(C(C(F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.